

# Thionicotinamide vs. Nicotinamide Riboside: A Comparative Analysis of their Impact on NAD+ Metabolism

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Compound of Interest		
Compound Name:	Thionicotinamide	
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#### Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions, DNA repair, and cell signaling. The decline of NAD+ levels is associated with aging and various pathologies, making the modulation of its biosynthesis a significant area of therapeutic interest. This guide provides a detailed comparison of two compounds that interact with the NAD+ metabolic pathway, albeit with diametrically opposed mechanisms and therapeutic goals: **Thionicotinamide** and Nicotinamide Riboside. While Nicotinamide Riboside is a well-established NAD+ precursor used to boost cellular NAD+ levels, **Thionicotinamide** functions as a prodrug that ultimately inhibits key enzymes in NADP+ synthesis, leading to a decrease in the NADPH pool and increased oxidative stress. This comparison will elucidate their distinct mechanisms of action, present supporting experimental data, and provide detailed methodologies for key experiments.

### **Contrasting Mechanisms of Action**

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that serves as a direct precursor to NAD+.[1] It enters the cell and is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs), which is then adenylylated to form NAD+.[1] This process effectively elevates the cellular NAD+ pool, thereby enhancing the activity of



NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in promoting cellular health and longevity.

In stark contrast, **Thionicotinamide** is a prodrug that is metabolized intracellularly to **thionicotinamide** adenine dinucleotide (NADS) and subsequently to **thionicotinamide** adenine dinucleotide phosphate (NADPS).[2] These metabolites act as inhibitors of NAD+ kinase (NADK), the enzyme responsible for phosphorylating NAD+ to NADP+, and glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway that produces NADPH.[2] The inhibition of these enzymes leads to a significant reduction in the cellular pools of NADP+ and NADPH, thereby compromising biosynthetic capabilities and increasing cellular reactive oxygen species (ROS), a strategy explored for its anti-cancer effects.[2]

#### **Quantitative Data on Cellular Effects**

The following tables summarize quantitative data from experimental studies, highlighting the opposing effects of Nicotinamide Riboside and **Thionicotinamide** on cellular NAD+ and related metabolites.

Table 1: Effects of Nicotinamide Riboside on NAD+ Levels

Organism/Cell Line	Dosage	Duration	Fold Increase in NAD+	Reference
Healthy Middle- Aged and Older Adults	1000 mg/day	6 weeks	~60% in PBMCs	Martens et al., 2018
C2C12 myotubes	500 μΜ	24 hours	~2.7-fold	Canto et al., 2012
HEK293T cells	500 μΜ	24 hours	~2.8-fold	Canto et al., 2012

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Effects of **Thionicotinamide** on NADP+ and NADPH Levels



Cell Line	Dosage	Duration	% Reduction in NADP+	% Reduction in NADPH	Reference
C85 colon cancer cells	100 μΜ	24 hours	~60%	~70%	Tedeschi et al., 2015[2]

#### **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

## Quantification of NAD+ Levels in Human PBMCs (Martens et al., 2018)

- Blood Collection and PBMC Isolation: Whole blood was collected from participants. PBMCs were isolated using a standard Ficoll-Paque density gradient centrifugation method.
- NAD+ Extraction: PBMCs were lysed, and NAD+ was extracted using an acidic extraction procedure.
- NAD+ Quantification: NAD+ levels were determined using a colorimetric enzymatic cycling assay. The assay is based on the reduction of a tetrazolium salt, which is measured spectrophotometrically.

# Measurement of NADP+ and NADPH in C85 Colon Cancer Cells (Tedeschi et al., 2015)

- Cell Culture and Treatment: C85 human colon cancer cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. Cells were treated with 100 μM
  Thionicotinamide for 24 hours.[2]
- Metabolite Extraction: Cells were harvested, and NADP+ and NADPH were extracted.
- HPLC Analysis: The cellular pools of NADP+ and NADPH were measured via High-Performance Liquid Chromatography (HPLC).[2]

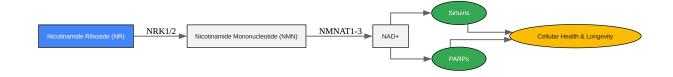


#### Cytotoxicity Assay (Tedeschi et al., 2015)

- Cell Plating: 5000 C85 cells were plated per well in 96-well plates.[2]
- Drug Treatment: After overnight culture, the medium was replaced with fresh medium containing varying concentrations of **Thionicotinamide** and incubated for 96 hours.[2]
- Viability Assessment: Cell viability was assessed using the Cell Titer 96 Aqueous One Solution (Promega) assay, which measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells.[2]

#### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.



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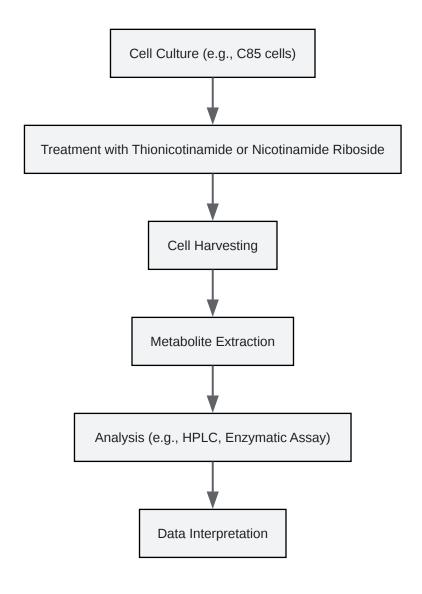
Nicotinamide Riboside pathway to boost NAD+.



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Thionicotinamide's inhibitory pathway.





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#### References

- 1. researchgate.net [researchgate.net]
- 2. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]



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